

# Spectroscopic Analysis of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (R)-1-Benzyl-pyrrolidine-3-carboxylic acid

Cat. No.: B112295

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This technical guide provides a comprehensive overview of the spectroscopic profile of **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid**, a chiral building block utilized in pharmaceutical research and organic synthesis.<sup>[1]</sup> Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic analysis based on data from structurally related compounds and established principles of spectroscopic interpretation. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clear data presentation to support research endeavors.

The molecular formula for **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid** is  $C_{12}H_{15}NO_2$ , with a molecular weight of approximately 205.25 g/mol.<sup>[2][3]</sup>

## Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid**.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data Solvent:  $CDCl_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-12	br s	1H	-COOH
~7.25-7.40	m	5H	Aromatic (-C <sub>6</sub> H <sub>5</sub> )
~3.60-3.80	s	2H	Benzyl (-CH <sub>2</sub> -Ph)
~3.00-3.30	m	1H	Pyrrolidine C3-H
~2.80-3.10	m	2H	Pyrrolidine C2-H <sub>2</sub> , C5-H <sub>2</sub> ( $\alpha$ to N)
~2.50-2.80	m	2H	Pyrrolidine C2-H <sub>2</sub> , C5-H <sub>2</sub> ( $\alpha$ to N)
~2.00-2.30	m	2H	Pyrrolidine C4-H <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ ) ppm	Assignment
~175-180	Carboxylic Acid (-COOH)
~135-140	Aromatic (Quaternary C)
~128-130	Aromatic (-CH)
~127-128	Aromatic (-CH)
~60	Benzyl (-CH <sub>2</sub> -Ph)
~55-60	Pyrrolidine C2, C5
~40-45	Pyrrolidine C3
~30-35	Pyrrolidine C4

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, s	O-H stretch (Carboxylic Acid) [4]
3030	v	Aromatic C-H stretch
2950-2850	m, s	Alkyl C-H stretch[5]
1760-1690	s	C=O stretch (Carboxylic Acid) [4]
1700-1500	m	Aromatic C=C bending
1320-1210	s	C-O stretch[4]
1440-1395	m	O-H bend[4]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity of Fragment
205	[M] <sup>+</sup> (Molecular Ion)
160	[M - COOH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, base peak)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail generalized, yet comprehensive, methodologies for the spectroscopic analysis of solid organic compounds like **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid**.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry 5 mm NMR tube.<sup>[6]</sup> Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum using a standard pulse sequence.
  - Key parameters include a spectral width of 0-16 ppm, a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.<sup>[7]</sup>
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .<sup>[8]</sup>
  - Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.<sup>[7][8]</sup>
- **Data Processing:** Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections.<sup>[6][7]</sup>

**Objective:** To identify the functional groups present in the molecule.

**Methodology (Attenuated Total Reflectance - ATR):**

- **Sample Preparation:** Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.<sup>[8]</sup> Place a small amount of the solid sample directly onto the crystal.
- **Data Acquisition:**
  - Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.<sup>[8]</sup>

- Apply pressure with the instrument's pressure arm to ensure firm contact between the sample and the crystal.<sup>[8]</sup>
- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ .<sup>[8]</sup> The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.<sup>[1]</sup> Non-volatile solids may be introduced directly via a solids probe.<sup>[1]</sup>
- Ionization: Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion.<sup>[1][9]</sup>
- Mass Analysis: Accelerate the newly formed ions and pass them through a magnetic field. The ions are deflected based on their mass-to-charge ( $m/z$ ) ratio.<sup>[9]</sup>
- Detection: The separated ions are detected electronically, and the abundance of each ion is plotted against its  $m/z$  ratio to generate the mass spectrum.<sup>[1]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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